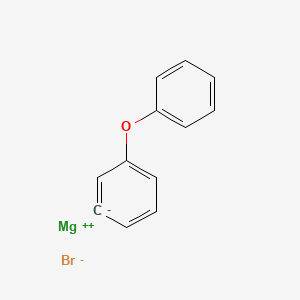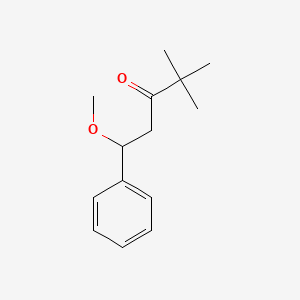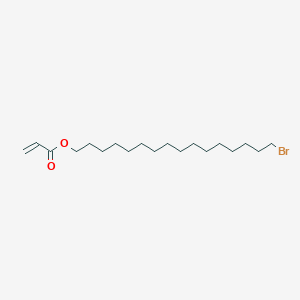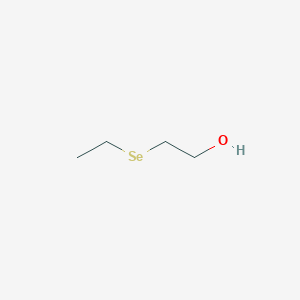![molecular formula C10H11F3N2O3 B14310295 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- CAS No. 115416-50-7](/img/structure/B14310295.png)
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is an organic compound characterized by the presence of a propanol group attached to a phenyl ring substituted with a nitro group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through reactions with amines or ammonia under suitable conditions.
Propanol Attachment: The final step involves attaching the propanol group to the phenyl ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, followed by purification and quality control steps to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but lacks the propanol group.
1-[(3-Trifluoromethyl)phenyl]propanol-1: Similar structure but lacks the nitro group.
2-Propanol, 1,1,1,3,3,3-hexafluoro-: Contains a trifluoromethyl group but differs in overall structure.
Uniqueness
1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]- is unique due to the combination of the nitro, trifluoromethyl, and propanol groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
| 115416-50-7 | |
Molecular Formula |
C10H11F3N2O3 |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(14-4-1-5-16)2-3-9(8)15(17)18/h2-3,6,14,16H,1,4-5H2 |
InChI Key |
OULQLZUXDBHSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


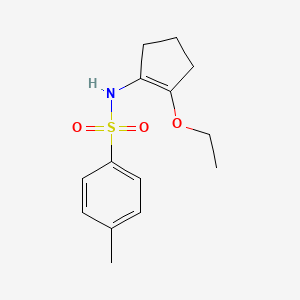
![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
